3-Bromo-1-benzothiophene-2-sulfonyl fluoride as a SuFEx click chemistry hub
3-Bromo-1-benzothiophene-2-sulfonyl fluoride as a SuFEx click chemistry hub
Executive Summary
In the landscape of modern drug discovery, the demand for modular, bifunctional scaffolds—"hubs"—is critical for high-throughput library generation and Fragment-Based Drug Discovery (FBDD). 3-Bromo-1-benzothiophene-2-sulfonyl fluoride (3-Br-BT-SF) represents a premier example of such a hub.
This guide details the technical application of 3-Br-BT-SF as a linchpin for divergent synthesis. Its value lies in its orthogonal reactivity :
-
The C(3)–Br bond: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
The S(VI)–F bond: A latent electrophile for SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1]
Unlike sulfonyl chlorides, which are moisture-sensitive and incompatible with many organometallic protocols, the sulfonyl fluoride moiety is remarkably stable to hydrolysis, reduction, and basic aqueous conditions. This stability allows researchers to perform cross-coupling reactions at the bromine position while preserving the sulfonyl fluoride for late-stage functionalization—a workflow impossible with traditional sulfonyl chlorides.
The Architecture of the Hub
The utility of 3-Br-BT-SF is dictated by its electronic architecture. The benzothiophene core is a privileged pharmacophore, often serving as a bioisostere for indole or naphthalene in kinase inhibitors and GPCR ligands.
Structural Logic
-
Position 2 (
): The sulfonyl fluoride is the "warhead." It remains inert until activated by a specific Lewis base (e.g., DBU, BTPP) or silyl ether, allowing for the formation of sulfonamides, sulfomates, or sulfamides with near-perfect conversion. -
Position 3 (
): The steric proximity of the bromine to the sulfonyl group does not sterically hinder cross-coupling, provided appropriate ligands (e.g., SPhos, XPhos) are used. -
Orthogonality: The C–Br bond is susceptible to oxidative addition by Pd(0), whereas the S–F bond is resistant to Pd insertion. Conversely, SuFEx conditions leave the C–Br bond limits intact.
Synthesis & Stability
While 3-Br-BT-SF can be sourced from specialized vendors, in-house synthesis from the corresponding sulfonyl chloride ensures freshness and purity, which is critical for reproducible kinetics.
Protocol: Chloride-to-Fluoride Exchange
Objective: Convert 3-bromo-1-benzothiophene-2-sulfonyl chloride to the fluoride.
Rationale: The "wet" method using
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 3-bromo-1-benzothiophene-2-sulfonyl chloride in THF (20 mL).
-
Reagent Prep: Prepare a saturated aqueous solution of
(Potassium Bifluoride). Caution: is corrosive and etches glass; use plasticware or short exposure times. -
Reaction: Add the
solution (2.5 eq) to the THF mixture. Stir vigorously at room temperature. -
Monitoring: Monitor by TLC (silica). The fluoride is typically more polar than the chloride. Reaction time is usually 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Recrystallize from Hexane/EtOAc. Note: Column chromatography is often unnecessary due to the quantitative nature of the exchange.
Orthogonal Functionalization Workflow
The power of this hub is the ability to sequence reactions. The recommended workflow is Cross-Coupling First
Why this sequence?
The sulfonyl fluoride bond is stable to the basic, aqueous conditions of Suzuki coupling (e.g.,
Visualizing the Pathway
Figure 1: The sequential functionalization strategy exploiting the stability of the sulfonyl fluoride group during Palladium catalysis.
Experimental Protocols
Experiment A: Palladium-Catalyzed Cross-Coupling (Suzuki)
Demonstrating the stability of the S-F bond.
-
Setup: In a reaction vial, combine 3-Br-BT-SF (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(2.0 eq). -
Catalyst: Add
(5 mol%). Rationale: This ferrocene-based catalyst is robust and resists dehalogenation side-reactions. -
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).
-
Reaction: Heat to
under Argon for 4–6 hours. -
Validation: Analyze an aliquot by
NMR. The sulfonyl fluoride signal (typically to ppm relative to ) should remain intact, shifting slightly due to the electronic change at C3, but not disappearing (which would indicate hydrolysis).
Experiment B: SuFEx Click Reaction (Sulfonamide Formation)
Activating the hub for library generation.
-
Reagents: Dissolve the 3-Aryl-BT-SF intermediate (from Exp A) in anhydrous Acetonitrile (0.1 M).
-
Nucleophile: Add the desired amine (1.1 eq).
-
Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq).
-
Note: For less reactive amines, use BTPP (tert-Butylimino-tri(pyrrolidino)phosphorane) as a superbase catalyst.
-
-
Reaction: Stir at room temperature. The reaction is often complete within 15–30 minutes ("Click" kinetics).
-
Workup: Acidify with dilute HCl (to remove DBU), extract with DCM.
-
Result: High-yield formation of the sulfonamide.[2]
Data Summary: Comparative Reactivity
| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Impact on Workflow |
| Hydrolytic Stability | Low (Hydrolyzes in water) | High (Stable in neutral/basic water) | Allows aqueous Suzuki coupling. |
| Thermal Stability | Moderate | High | Survives high-temp cross-coupling. |
| Redox Stability | Susceptible to reduction | Resistant to reduction | Compatible with reductive conditions. |
| Reactivity | Reacts with any nucleophile | Latent; requires activation (SuFEx) | Prevents side reactions; "On-demand" bond formation. |
Advanced Application: Covalent Protein Inhibition
Beyond library synthesis, 3-Br-BT-SF derivatives are potent tools for Targeted Covalent Inhibition (TCI) . The sulfonyl fluoride group can specifically react with Tyrosine, Serine, or Lysine residues in a protein binding pocket.
-
Mechanism: The benzothiophene core (functionalized at C3 via Suzuki) directs the molecule to the ATP-binding site of a kinase.
-
The Click: Once bound, the
is positioned near a nucleophilic side chain.[3] The local environment activates the SuFEx reaction, forming a permanent covalent bond. -
Benefit: Unlike acrylamides (which target Cysteine), sulfonyl fluorides target residues that are more abundant (Tyr/Lys), expanding the "druggable" proteome.
Figure 2: Mechanism of Targeted Covalent Inhibition using the SuFEx handle.
References
-
Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
- Foundational text establishing SuFEx conditions and stability profiles.
-
Jones, L. H., et al. (2017). "Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub." Angewandte Chemie. [Link][5]
- Validates the concept of multidimensional hubs in SuFEx chemistry.
-
Lemos, A., et al. (2019). "Synthetic Routes to Arylsulfonyl Fluorides." MDPI Catalysts. [Link]
- Provides the technical basis for the Chloride-to-Fluoride exchange protocols.
-
Saito, K., Akai, S., et al. (2012).[6] "Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride." Synlett. [Link]
- Demonstrates the compatibility of sulfonyl fluorides with Palladium c
-
Qin, H. L., et al. (2018). "1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent." Chemical Communications. [Link]
- Illustrates the utility of brominated sulfonyl fluorides as bifunctional reagents.
Sources
- 1. 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
